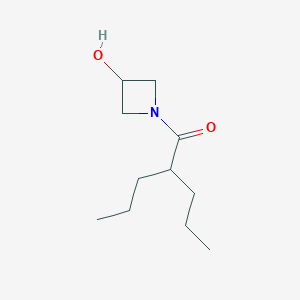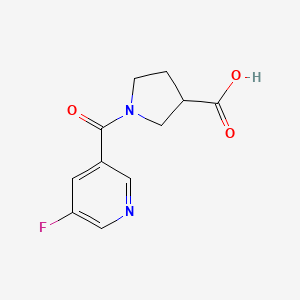
4-溴-6-(2-氯苯基)嘧啶
描述
“4-Bromo-6-(2-chlorophenyl)pyrimidine” is a synthetic compound. Pyrimidines are a class of organic compounds that are ubiquitous in nature. They are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities .
Synthesis Analysis
Pyrimidines can be synthesized using various methods. For example, a regioselective synthesis of new pyrimidine derivatives using organolithium reagents has been reported . Another method involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .
Chemical Reactions Analysis
Pyrimidines undergo various chemical reactions. For instance, a base-promoted intermolecular oxidation C-N bond formation of allylic C(sp3)-H and vinylic C(sp2)-H of allyllic compounds with amidines enables the smooth formation of polysubstituted pyrimidines .
科学研究应用
Analgesic Activity
4-Bromo-6-(2-chlorophenyl)pyrimidine: derivatives have been investigated for their potential as analgesic agents. Research indicates that certain pyrimidine derivatives exhibit significant analgesic activity, comparable to standard drugs like Diclofenac sodium . This is particularly relevant in the search for new analgesics with fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) and opiates.
Ulcerogenic Activity Evaluation
In addition to analgesic properties, these compounds have been evaluated for their ulcerogenic activity. It’s crucial to find analgesic agents that do not cause gastrointestinal irritation, which is a common side effect of many NSAIDs. Some pyrimidine derivatives, including those related to 4-Bromo-6-(2-chlorophenyl)pyrimidine , have been found to be devoid of ulcerogenic effects, making them promising candidates for safer pain management .
Antimicrobial Activity
Pyrimidine scaffolds, including 4-Bromo-6-(2-chlorophenyl)pyrimidine , have shown promise in antimicrobial activity. They have been effective against a range of pathogenic microorganisms, addressing the growing concern over multidrug-resistant bacterial strains. This makes them valuable for developing new classes of antimicrobial molecules .
Anticancer Potential
The pyrimidine nucleus is a significant component of DNA and RNA, and its derivatives have been associated with anticancer properties. The structural diversity of pyrimidine allows for the design of compounds that can interact with various biological targets, potentially leading to new cancer therapies .
Antiviral Applications
Pyrimidine derivatives have also been explored for their antiviral capabilities. Given the ongoing need for effective antiviral drugs, especially in the wake of global pandemics, compounds based on 4-Bromo-6-(2-chlorophenyl)pyrimidine could contribute to the development of new antiviral medications .
Anti-Inflammatory Uses
The anti-inflammatory properties of pyrimidine derivatives are another area of interest. These compounds could offer an alternative to traditional anti-inflammatory drugs, potentially with reduced side effects and improved efficacy .
Antioxidant Properties
Research has indicated that pyrimidine derivatives can exhibit antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and aging .
Antimalarial Activity
Lastly, the therapeutic potential of pyrimidine derivatives extends to antimalarial activity. With malaria remaining a major global health challenge, new treatments based on pyrimidine structures, such as 4-Bromo-6-(2-chlorophenyl)pyrimidine , are being explored to combat this parasitic infection .
属性
IUPAC Name |
4-bromo-6-(2-chlorophenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2/c11-10-5-9(13-6-14-10)7-3-1-2-4-8(7)12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISJQJHNQTZJMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC=N2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



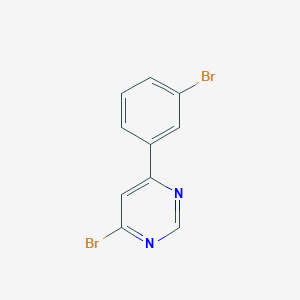


![1-[3-(Hydroxymethyl)piperidin-1-yl]-2-propylpentan-1-one](/img/structure/B1475511.png)
![1-({[(2-Methoxyphenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475512.png)
amine](/img/structure/B1475515.png)
amine](/img/structure/B1475516.png)
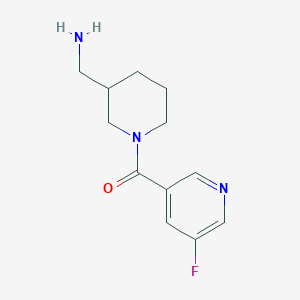
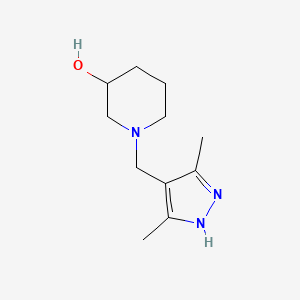
![1-{[(3-Aminopropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475520.png)
![1-[(Pentylamino)methyl]cyclobutan-1-ol](/img/structure/B1475521.png)

